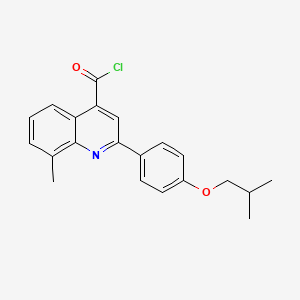

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an acyl chloride derivative featuring a quinoline backbone substituted with a methyl group at the 8-position and a 4-isobutoxyphenyl group at the 2-position. This compound is primarily utilized in organic synthesis, particularly in the preparation of amides or esters via nucleophilic acyl substitution. Its isobutoxy substituent introduces steric bulk and moderate polarity, which may influence solubility and reactivity compared to analogs with smaller or electron-withdrawing groups .

Properties

IUPAC Name |

8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(22)24)17-6-4-5-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHSBRDOFHAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801161209 | |

| Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-61-4 | |

| Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Formation of the 4-isobutoxyphenylquinoline intermediate: This step involves constructing the quinoline core substituted at the 2-position with a 4-isobutoxyphenyl group. Commonly, this is achieved via a Friedländer synthesis or palladium-catalyzed cross-coupling reactions between substituted benzaldehydes and amino ketones.

Introduction of the carbonyl chloride group: The quinoline intermediate bearing a carboxylic acid or related precursor is converted to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoline core formation | Benzaldehyde derivative + amino ketone, 100°C, 12 h | 60–75 | Friedländer condensation or Pd-catalyzed coupling; solvents like DMF or acetic acid often used |

| Chlorination to acyl chloride | Thionyl chloride (SOCl₂), reflux, 4 h | 85–90 | Anhydrous conditions critical to prevent hydrolysis |

Catalysts: For palladium-catalyzed cross-coupling, PdCl₂(PPh₃)₂ or Pd(OAc)₂ are commonly employed. Pd(OAc)₂ tends to give higher yields with electron-deficient substrates.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred during chlorination to minimize hydrolysis.

Temperature: Controlled heating (80–100°C for quinoline formation; reflux for chlorination) is essential for optimal conversion.

Optimization and Purification

Moisture Control: The carbonyl chloride is highly sensitive to moisture; therefore, reactions and storage are conducted under inert atmosphere (nitrogen or argon) with desiccants.

Purification: The product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures or by recrystallization from ethanol/water mixtures.

By-product Minimization: Hydrolysis and dimerization can be minimized by strict anhydrous conditions and lowering reaction temperatures (e.g., to 60°C during chlorination).

The carbonyl chloride group introduced is highly electrophilic due to the electron-withdrawing effect of the quinoline ring, facilitating nucleophilic acyl substitution reactions. Density Functional Theory (DFT) studies indicate enhanced electrophilicity at the carbonyl carbon, which favors SN2-type mechanisms with nucleophiles such as amines or alcohols.

To confirm the structure and purity of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, the following analytical methods are employed:

| Technique | Key Data/Indicators |

|---|---|

| ¹H/¹³C NMR Spectroscopy | Quinoline protons δ 8.5–9.0 ppm; carbonyl chloride carbon ~170 ppm |

| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ matching expected molecular weight (353.8 g/mol) |

| FT-IR Spectroscopy | Carbonyl chloride peak at ~1770 cm⁻¹ |

| Elemental Analysis | Matches calculated percentages of C, H, N, Cl |

Storage Conditions: Store under inert atmosphere at –20°C to maintain stability.

Degradation: Exposure to moisture leads to hydrolysis forming the corresponding carboxylic acid; this can be monitored by TLC or HPLC.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Starting materials | 4-Isobutoxybenzaldehyde, amino ketone | Commercially available |

| Core synthesis method | Friedländer condensation or Pd-catalyzed coupling | Temperature 80–100°C, 12 h |

| Chlorination reagent | Thionyl chloride (SOCl₂) or oxalyl chloride | Reflux, anhydrous |

| Solvent | DMF, acetic acid for core formation; DCM or THF for chlorination | Anhydrous critical for chlorination step |

| Catalyst | Pd(OAc)₂ preferred for electron-deficient substrates | Catalyst loading 1–2 mol% |

| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate or ethanol/water |

| Storage | –20°C, inert atmosphere | Avoid moisture exposure |

The preparation methods have been refined to achieve high yields (>85% for chlorination) and purity suitable for further synthetic applications. The compound serves as a versatile intermediate in medicinal chemistry for constructing bioactive quinoline derivatives, including kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or hydrocarbons.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl Chloride

- Key Difference : Replaces the isobutoxy group with an isopropoxy moiety.

- However, the ether oxygen retains polarity, maintaining moderate solubility in polar aprotic solvents .

2-(4-sec-Butylphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS: sc-320941)

- Key Difference : Substitutes isobutoxy with a sec-butylphenyl group.

- Impact: The sec-butyl group (alkyl chain) lacks the ether oxygen, reducing polarity and increasing hydrophobicity. This may lower solubility in polar solvents but enhance compatibility with nonpolar matrices .

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS: 1160254-21-6)

- Key Difference : Features an ethylphenyl group instead of isobutoxyphenyl.

- Impact : The smaller ethyl group decreases steric hindrance, likely accelerating reaction kinetics in acylations. Molecular weight (309.79 g/mol) is lower than the target compound’s estimated mass (~340–360 g/mol), influencing volatility and purification methods .

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl Chloride (sc-337337)

- Key Difference : Incorporates a chloro substituent at the 7-position and a methylphenyl group at the 2-position.

- Impact : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles. However, steric effects from the methylphenyl group may offset this advantage .

Physical and Chemical Properties

| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Boiling Point (°C, Predicted) | Density (g/cm³) | Hazard Class |

|---|---|---|---|---|---|

| Target Compound | 4-Isobutoxyphenyl | ~340–360* | 470–500* | ~1.25–1.30* | Corrosive |

| 2-(4-sec-Butylphenyl)-8-methylquinoline-4-carbonyl chloride | 4-sec-Butylphenyl | 323.83 | 460–480* | 1.21–1.25* | Corrosive |

| 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride | 4-Ethylphenyl | 309.79 | 450–470* | 1.18–1.22* | Corrosive |

| 2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-39-6) | 2-Methoxyphenyl | 311.76 | 451.8 | 1.253 | Irritant |

*Estimated based on structural analogs.

- Boiling Points : Larger substituents (e.g., isobutoxy) increase molecular weight and van der Waals forces, raising boiling points compared to ethyl or methoxy analogs .

- Hazards: Most quinoline-4-carbonyl chlorides are classified as corrosive (UN# 3261, Packing Group III) due to their reactive acyl chloride group. Exceptions, like the 2-methoxyphenyl analog, may exhibit milder irritancy due to reduced electrophilicity .

Commercial and Research Relevance

- Availability: The target compound is listed as discontinued by CymitQuimica , whereas analogs like 2-(4-sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride remain available (sc-320941, $150/100 mg) .

- Specialized Uses: Derivatives with halogens (e.g., sc-337091, 6-bromo-2-phenylquinoline-4-carbonyl chloride) are employed in cross-coupling reactions, while methoxy-substituted variants may serve as intermediates in pharmaceutical synthesis .

Biological Activity

Overview

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, identified by its CAS number 1160254-61-4, is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by the presence of an isobutoxy group and a carbonyl chloride functional group, suggests potential biological activities that merit investigation. This article delves into its biological activity, supported by relevant research findings and data.

- Molecular Formula : C21H20ClNO2

- Molar Mass : 353.84 g/mol

The biological activity of 2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The carbonyl chloride moiety can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic sites in proteins, which may lead to modulation of enzymatic activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to 2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation. This suggests that 2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride may possess similar anticancer properties.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro studies have indicated that quinoline derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.

Research Findings :

- A study reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, particularly relevant in neurodegenerative diseases.

Example : Research highlighted that similar compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. This indicates a potential therapeutic application for conditions such as Alzheimer's disease.

Data Summary Table

| Biological Activity | Evidence/Findings |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits tumor growth in xenograft models |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Neuroprotective Effects | Reduces oxidative stress and inflammation in neuronal cells |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and what are their critical optimization parameters?

- Methodology : The compound can be synthesized via Friedländer condensation or palladium-catalyzed cross-coupling reactions. For example, analogous quinoline-4-carbonyl chlorides are synthesized by reacting substituted benzaldehydes with amino ketones, followed by chlorination using thionyl chloride (SOCl₂) . Key parameters include:

- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for coupling reactions .

- Temperature control : Reactions typically proceed at 80–100°C in solvents like DMF or acetic acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline core formation | Benzaldehyde derivative, amino ketone, 100°C, 12h | 60–75 | |

| Chlorination | SOCl₂, reflux, 4h | 85–90 |

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ 8.5–9.0 ppm for quinoline protons; carbonyl chloride signal at ~170 ppm) .

- Mass spectrometry : HRMS (high-resolution) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Matches calculated C, H, N, Cl percentages .

- Critical Note : Monitor for hydrolytic degradation (e.g., via FT-IR; carbonyl chloride peak at ~1770 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

- Methodology :

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Temperature : –20°C for long-term storage; avoid prolonged exposure to >25°C .

- Decomposition products : Hydrolysis to carboxylic acid (monitor via TLC or HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products such as hydrolyzed derivatives or dimerization?

- Methodology :

- Solvent choice : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge water .

- Catalyst loading : Reduce Pd catalyst to 1–2 mol% to prevent side coupling .

- Kinetic monitoring : In situ IR or HPLC to track reaction progress and quench at optimal conversion .

- Data Table :

| By-Product | Mitigation Strategy | Efficiency (%) | Reference |

|---|---|---|---|

| Hydrolysis | Strict anhydrous conditions | >95 | |

| Dimerization | Lower reaction temperature (60°C) | 90 |

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitution?

- Methodology :

- DFT calculations : Analyze electron density maps to identify electrophilic centers .

- Kinetic studies : Compare reaction rates with substituted amines (e.g., piperazine vs. morpholine) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways .

- Key Finding : The electron-withdrawing quinoline ring enhances electrophilicity at the carbonyl carbon, favoring SN2 mechanisms .

Q. How can this compound serve as a precursor for bioactive quinoline derivatives in drug discovery?

- Methodology :

- Amide coupling : React with amines (e.g., piperazine) to generate kinase inhibitors or antimicrobial agents .

- SAR studies : Modify the isobutoxyphenyl group to assess steric/electronic effects on target binding .

- Example : Analogues like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate show antiproliferative activity .

Contradictions and Resolutions

- Evidence Conflict : Some protocols use PdCl₂(PPh₃)₂ , while others prefer Pd(OAc)₂ for coupling.

- Resolution : Pd(OAc)₂ offers higher yields for electron-deficient substrates due to improved oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.